4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid
Overview
Description
Fmoc-meabu-OH
Mechanism of Action
Target of Action
It is known that this compound is a derivative of the fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis . The Fmoc group acts as a protective group for the amino acids during the synthesis process .
Mode of Action
The Fmoc group in Fmoc-meabu(4)-OH plays a crucial role in peptide synthesis. It protects the amino group of the amino acid during the coupling process, preventing unwanted side reactions . Once the desired peptide bond is formed, the Fmoc group can be selectively removed, allowing the next amino acid to be added to the growing peptide chain .
Biochemical Pathways
Fmoc-meabu(4)-OH is involved in the biochemical pathway of peptide synthesis. The Fmoc group is used to protect the amino group during the formation of peptide bonds. This process is repeated for each amino acid added to the peptide chain .
Result of Action
The primary result of Fmoc-meabu(4)-OH’s action is the successful synthesis of peptides. By protecting the amino group during peptide bond formation, it allows for the controlled addition of amino acids to a peptide chain .
Action Environment
The action of Fmoc-meabu(4)-OH is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide bond formation and the removal of the Fmoc group . Additionally, the compound is stable at room temperature and has a long shelf-life , making it suitable for use in various laboratory settings.
Properties
IUPAC Name |
4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21(12-6-11-19(22)23)20(24)25-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMGMJCITYNTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221124-57-8 | |
Record name | 4-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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